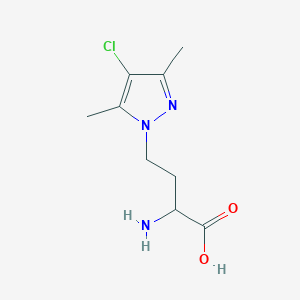
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a triazole ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with 1-methyl-1h-1,2,4-triazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium, copper, and nickel. Major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives.
Scientific Research Applications
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine include other triazole derivatives, such as:
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)-2-methylpropan-1-amine: This compound has a pyrazole ring instead of a triazole ring, offering different chemical reactivity and biological activity.
1-(3-(Tert-butyl)-1-methyl-1h-imidazol-5-yl)-2-methylpropan-1-amine: This compound contains an imidazole ring, which can interact differently with molecular targets compared to the triazole ring.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,3-triazol-5-yl)-2-methylpropan-1-amine: This compound has a 1,2,3-triazole ring, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)8(12)9-13-10(11(3,4)5)14-15(9)6/h7-8H,12H2,1-6H3 |
InChI Key |
RFDNCZZDRQYZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)












![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
